molecular formula C35H48N4O8 B12846277 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid

Cat. No.: B12846277
M. Wt: 652.8 g/mol
InChI Key: KCMWROOZROAXCA-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid is a useful research compound. Its molecular formula is C35H48N4O8 and its molecular weight is 652.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H48N4O8

Molecular Weight

652.8 g/mol

IUPAC Name

(2S)-5-[bis(hexoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C35H48N4O8/c1-3-5-7-13-22-45-34(43)38-32(39-35(44)46-23-14-8-6-4-2)36-21-15-20-30(31(40)41)37-33(42)47-24-29-27-18-11-9-16-25(27)26-17-10-12-19-28(26)29/h9-12,16-19,29-30H,3-8,13-15,20-24H2,1-2H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1

InChI Key

KCMWROOZROAXCA-PMERELPUSA-N

Isomeric SMILES

CCCCCCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCCCCCC

Canonical SMILES

CCCCCCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCCCCCC

Origin of Product

United States

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